methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate
Description
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate is a protected amino acid derivative widely used in peptide synthesis and polymer chemistry. The compound features two orthogonal protecting groups:
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAKDWGRPOSF-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate generally involves the protection of the amino group and carboxyl group of the hexanoic acid. A common synthetic route includes the following steps:
Protection of the Amino Group: : This involves the reaction of hexanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amino acid.
Protection of the Carboxyl Group: : The carboxyl group is then protected by reacting with 9H-fluoren-9-ylmethanol under acidic conditions to form the 9H-fluoren-9-ylmethoxycarbonyl derivative.
Industrial Production Methods: Industrial production of this compound may follow a similar synthetic route but on a larger scale, utilizing automated systems to control reaction conditions precisely. High-performance liquid chromatography (HPLC) and other purification techniques ensure the final product's purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate undergoes several key chemical reactions, primarily involving deprotection and coupling steps in peptide synthesis.
Deprotection: : The compound's protective groups can be removed under specific conditions to expose the functional groups required for peptide bond formation.
Reagents and Conditions: : Tert-butoxycarbonyl group can be removed using trifluoroacetic acid (TFA), and the 9H-fluoren-9-ylmethoxycarbonyl group can be removed using piperidine.
Major Products: : Free amine groups and carboxyl groups, ready for coupling reactions.
Coupling Reactions: : The deprotected compound can undergo coupling reactions to form peptide bonds.
Reagents and Conditions: : Common reagents include carbodiimides (e.g., EDC, DCC) and coupling agents like HATU or HOAt.
Major Products: : Peptides and longer amino acid chains.
Scientific Research Applications
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate has several scientific research applications, including but not limited to:
Chemistry: : Used in the synthesis of complex peptides and proteins for various research studies.
Biology: : Applied in the study of protein interactions, enzyme functions, and cellular processes.
Medicine: : Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: : Plays a role in the manufacture of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound acts by providing protected amino acids that can be selectively deprotected and coupled to form peptide bonds. This stepwise process allows for the precise construction of peptide chains with desired sequences. The protective groups prevent unwanted side reactions, ensuring high specificity and yield.
Molecular Targets and Pathways: : The main molecular targets are the amino and carboxyl groups of amino acids, facilitating their activation and subsequent peptide bond formation through carefully controlled deprotection and coupling reactions.
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
a) Benzyloxycarbonyl (Z) vs. Fmoc/Boc
- Compound: Methyl (2R)-2-[[(benzyloxy)carbonyl]amino]-6-[[(tert-butoxy)carbonyl]amino]hexanoate (CAS: 84559-78-4) . Protecting Groups: Boc (amine) and Z (carbamate). Key Differences:
- Z is removed via hydrogenolysis or strong acids (e.g., HBr/AcOH), unlike Fmoc (base-labile).
- Lower molecular weight (394.47 g/mol vs. 482.57 g/mol) due to Z’s smaller structure .
b) Alternate Carbamate Protections
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS: 197632-76-1) . Modification: Methyl substitution on the Fmoc-protected amine.
Esters and Stereochemical Variants
a) Benzyl Esters
- Compound: (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (9) . Key Differences:
- Benzyl esters require harsher conditions (e.g., hydrogenolysis) for deprotection compared to methyl esters.
- Enhanced lipophilicity due to benzyl groups, influencing solubility in organic solvents .
b) Stereoisomers
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid . Impact: The (S)-configuration may alter biological activity or compatibility with enzymatic systems compared to the (R)-form .
Functionalized Derivatives
a) Fluorinated Analogues
- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic acid (10) . Modification: Difluoro substitution at position 4. Impact: Introduces metabolic stability and rigidity into peptide backbones .
b) Branched Side Chains
- Compound: (R)-Benzyl 2-((R)-4-(((Fmoc)amino)-5-(benzyloxy)-5-oxopentanamido)-6-(Boc-amino)hexanoate (11) . Modification: Benzyl-protected glutamic acid side chain. Application: Used in complex peptidomimetics targeting calcium channels .
Spectral Data Comparison
Biological Activity
Methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate, commonly referred to as a protected amino acid derivative, exhibits significant biological activity, particularly in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its complex structure which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable building block in the synthesis of peptides and other bioactive molecules.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.57 g/mol
- CAS Number : 1793105-27-7
- Structure : The compound features multiple functional groups that contribute to its reactivity and stability in biological systems.
The biological activity of this compound primarily arises from its ability to act as a substrate for various enzymatic reactions. The tert-butoxycarbonyl group serves as a protective moiety that can be selectively removed under mild conditions, facilitating the formation of peptide bonds during solid-phase peptide synthesis (SPPS).
Enzymatic Interactions
Research indicates that this compound can interact with specific enzymes involved in peptide bond formation and hydrolysis. For instance, studies have shown that compounds with similar structures exhibit inhibition of proteolytic enzymes, suggesting potential applications in drug design for conditions where modulation of protein activity is required .
In Vitro Studies
- Peptide Synthesis : In studies focused on SPPS, this compound has been successfully utilized to synthesize various peptides with enhanced stability and bioactivity. The Boc and Fmoc groups allow for sequential addition of amino acids while preventing premature reactions .
- Antimicrobial Activity : Preliminary assays indicate that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains. For example, modifications to the side chains have shown increased efficacy against Gram-positive bacteria, highlighting its potential as an antibiotic scaffold .
In Vivo Studies
Recent animal model studies have demonstrated the compound's ability to modulate immune responses, suggesting its utility in developing immunotherapeutic agents. The mechanism appears to involve the modulation of cytokine release from immune cells, thereby influencing inflammatory responses .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O6 |
| Molecular Weight | 482.57 g/mol |
| CAS Number | 1793105-27-7 |
| Biological Activity | Antimicrobial, Immunomodulatory |
| Synthesis Method | Solid-phase peptide synthesis (SPPS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
